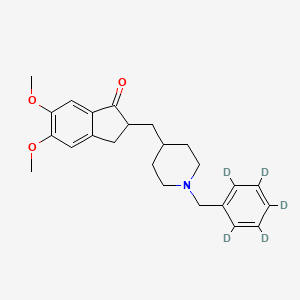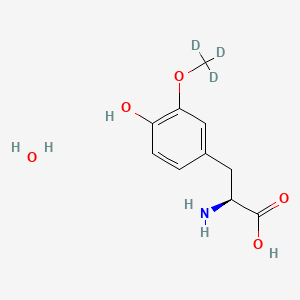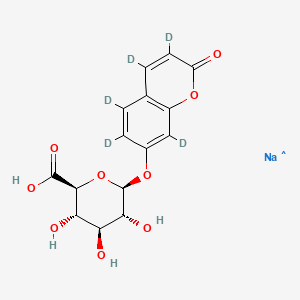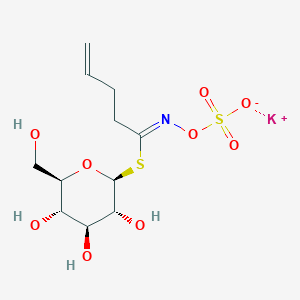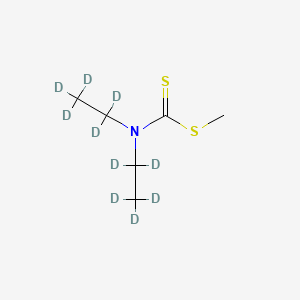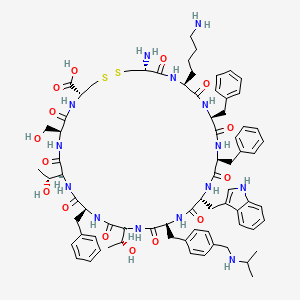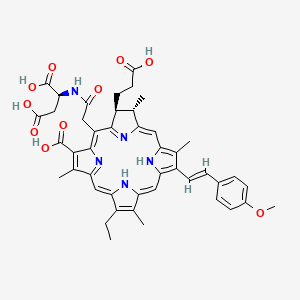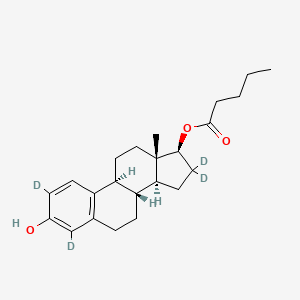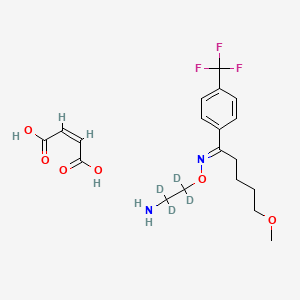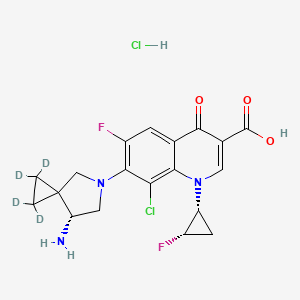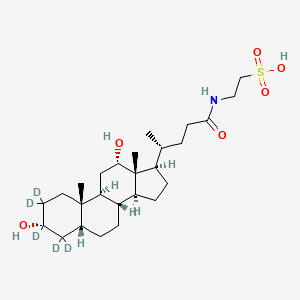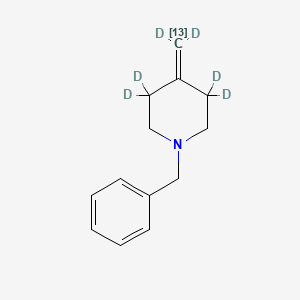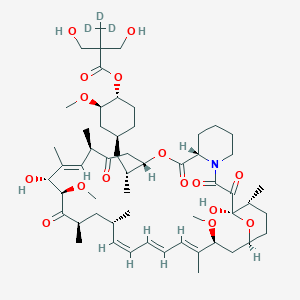
Temsirolimus-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temsirolimus-d3 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is known for its ability to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. This compound is often used in scientific research to study the pharmacokinetics and metabolism of temsirolimus due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Temsirolimus-d3 is synthesized through a series of chemical reactions starting from sirolimus. The synthesis involves the acylation of sirolimus at the C42 hydroxyl group using deuterated acyl donors. One method involves the use of p-nitrophenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate as the acyl donor, catalyzed by immobilized Thermomyces lanuginosus lipase. The reaction is carried out in methyl tert-butyl ether at 50°C for 48 hours, achieving a high conversion rate of 95.4% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of environmentally friendly acyl donors and efficient catalysts is crucial for scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Temsirolimus-d3 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions at specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Temsirolimus-d3 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of temsirolimus and its metabolites.
Biology: Studied for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Investigated for its potential in treating cancers, particularly renal cell carcinoma and other tumors.
Industry: Utilized in the development of new mTOR inhibitors and related therapeutic agents.
Mecanismo De Acción
Temsirolimus-d3, like temsirolimus, inhibits the mTOR pathway by binding to the intracellular protein FKBP-12. The protein-drug complex inhibits mTOR activity, leading to cell cycle arrest in the G1 phase. This inhibition blocks the phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, reducing the levels of hypoxia-inducible factors and vascular endothelial growth factor .
Comparación Con Compuestos Similares
Similar Compounds
Sirolimus: The parent compound of temsirolimus, also an mTOR inhibitor.
Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.
Ridaforolimus: A structurally related compound with mTOR inhibitory activity.
Uniqueness
Temsirolimus-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. Compared to other mTOR inhibitors, this compound offers distinct advantages in research settings, particularly in mass spectrometry and metabolic studies .
Propiedades
Fórmula molecular |
C56H87NO16 |
|---|---|
Peso molecular |
1033.3 g/mol |
Nombre IUPAC |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
Clave InChI |
CBPNZQVSJQDFBE-MTGWXSMFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


